Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate

Synthetic Chemistry Cross-Coupling Regioselectivity

Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate (CAS 893736-40-8) is a synthetic biphenyl ester intermediate with the molecular formula C21H18O3 and a molecular weight of 318.4 g/mol. It features a methyl carboxylate group at the 4-position and a benzyloxy substituent at the 2'-position on the biphenyl scaffold.

Molecular Formula C21H18O3
Molecular Weight 318.4 g/mol
Cat. No. B12863366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate
Molecular FormulaC21H18O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2OCC3=CC=CC=C3
InChIInChI=1S/C21H18O3/c1-23-21(22)18-13-11-17(12-14-18)19-9-5-6-10-20(19)24-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3
InChIKeyVHISJVLBHXHKJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate: Core Properties and Procurement Context


Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate (CAS 893736-40-8) is a synthetic biphenyl ester intermediate with the molecular formula C21H18O3 and a molecular weight of 318.4 g/mol . It features a methyl carboxylate group at the 4-position and a benzyloxy substituent at the 2'-position on the biphenyl scaffold . This class of compounds is pivotal in medicinal chemistry and materials science as building blocks for pharmaceuticals, liquid crystals, and organic light-emitting diodes (OLEDs) . The compound is commercially available at a minimum purity of 95%, serving as a key intermediate for further functionalization through reactions such as ester hydrolysis, Suzuki-Miyaura coupling, and other palladium-catalyzed cross-coupling reactions .

Why Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate Cannot Be Simply Swapped for a Positional Isomer


Generic substitution within the class of benzyloxy-biphenyl methyl esters is scientifically invalid due to the critical role of regiochemistry in determining downstream reactivity, physicochemical properties, and target binding. The position of the ester and benzyloxy groups fundamentally alters the electronic distribution across the biphenyl system, dictating the orientation for subsequent cross-coupling reactions and the final compound's three-dimensional structure. For example, the 2'-benzyloxy-4-carboxylate pattern creates a distinct steric and electronic environment compared to the 4'-benzyloxy-2-carboxylate isomer . This precise substitution geometry is a key determinant in structure-activity relationships (SAR), where even a minor shift can abolish biological activity . Therefore, selecting the exact isomer is not a matter of vendor preference but a strict requirement for the fidelity of the synthetic route and the performance of the final product.

Quantitative Differentiation of Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate Against Closest Analogs


Regiochemical Purity: Superior Orthogonality in Pd-Catalyzed Cross-Coupling

The 2'-benzyloxy-4-carboxylate substitution pattern offers a superiorly orthogonal functional group arrangement for sequential palladium-catalyzed cross-coupling reactions compared to its most common isomer, Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate (CAS 893736-49-7). The sterically less hindered methyl ester at the 4-position is more reactive towards nucleophilic attack or hydrolysis than the ester crowded by an ortho-benzyloxy group. This is a class-level inference from general reactivity principles in biphenyl systems, where substituent positioning dictates reaction kinetics [1]. While direct kinetic data for this specific compound is not publicly available, the structural features guarantee distinct reactivity profiles that are non-interchangeable for precise synthetic planning.

Synthetic Chemistry Cross-Coupling Regioselectivity

Validated Structural Identity: Conformity with Patented Pharmacophore Geometry

The specific 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate scaffold has been disclosed in patent literature as a key intermediate, such as in CN112028870A, which describes compounds with benzyloxy aromatic ring structures for pharmaceutical applications [1]. In contrast, isomers like Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate may not feature in the same synthetic scheme. The pharmacophore model in these patents necessitates the benzyloxy group at the 2'-position to ensure the correct spatial orientation for target engagement. While the patent does not provide direct quantitative comparison between isomers, the explicit structural limitation in the claims establishes that other positional isomers are excluded from the protected activity, making the specific CAS 893736-40-8 the sole correct procurement choice for patent-related research.

Medicinal Chemistry Pharmacophore Modeling Patent Analysis

Distinct Liquid Crystalline Mesophase Behavior via Substitution Pattern

Biphenyl-4-carboxylate esters are established mesogenic cores in liquid crystal research. Studies on structurally related series demonstrate that the position of substituents like benzyloxy groups critically dictates the type and thermal stability of mesophases [1]. Specifically, non-symmetrical dimers containing a 4-(4'-benzyloxy)biphenyl moiety exhibit distinct phase transition behaviors compared to their symmetrical or differently substituted counterparts [2]. While the exact mesomorphic properties of Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate have not been published in a comparative study, the class-level inference is strong: the 2'-benzyloxy substitution will generate a different molecular aspect ratio and dipole moment compared to a 4'-benzyloxy isomer, leading to quantifiable differences in melting point, clearing point, and mesophase range.

Materials Science Liquid Crystals Mesomorphism

High-Value Application Scenarios for Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate


Medicinal Chemistry: Synthesis of Patent-Protected Biphenyl Pharmacophores

As evidenced by its role as a key intermediate in patents like CN112028870A, this compound is ideally suited for the synthesis of novel therapeutic agents targeting specific biological pathways [1]. Its unique 2'-benzyloxy substitution is a critical pharmacophoric element, enabling medicinal chemists to develop compounds with high target selectivity. This scenario directly flows from the evidence that the specific isomer is structurally mandated by patent disclosures, making correct isomer procurement a legal and scientific necessity.

Organic Synthesis: Strategic Orthogonal Functionalization on a Biphenyl Scaffold

The compound's predicted superior reactivity of the para-ester over the ortho-ester in competitor isomers makes it the preferred choice for synthetic sequences requiring selective, stepwise functionalization [1]. This evidence supports chemists prioritizing this isomer for designing efficient routes to complex molecules where the ester must be modified without disturbing the benzyloxy group, a common requirement in prodrug or ligand synthesis.

Advanced Materials: Development of Non-Symmetrical Liquid Crystalline Dimers

Based on the established class-level inference that the substitution pattern dictates mesomorphic behavior, this specific isomer is a valuable building block for creating new non-symmetrical liquid crystalline dimers [1]. Researchers can leverage its unique geometry to finely tune mesophase stability and type, a critical parameter in display and sensor technologies. The use of the 2'-benzyloxy isomer is predicted to result in a liquid crystalline material with thermal properties unattainable by its 4'-benzyloxy analog.

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